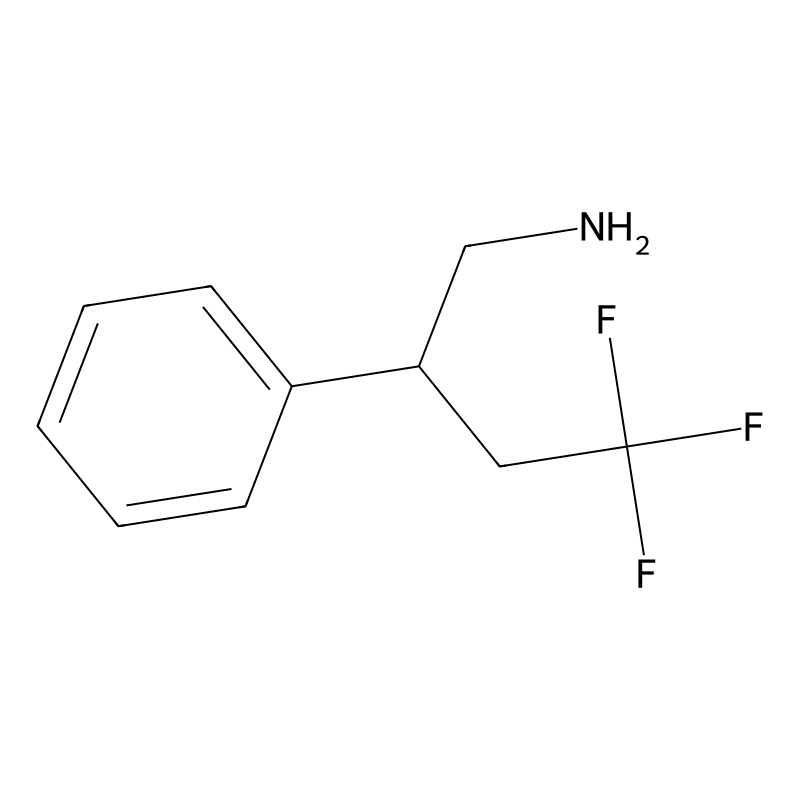

4,4,4-Trifluoro-2-phenylbutan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4,4-Trifluoro-2-phenylbutan-1-amine is a fluorinated organic compound characterized by a trifluoromethyl group (CF₃) and a phenyl ring (C₆H₅) attached to a butan-1-amine backbone. Its molecular formula is C₁₁H₁₄F₃N, and it possesses unique chemical properties due to the presence of three fluorine atoms on the fourth carbon of the butane chain. This structure contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Potential Toxicity: Amines can be irritating to the skin, eyes, and respiratory system.

- Fluorine Hazard: Trifluoromethyl groups can be slightly acidic and may react with some materials.

- Flammability: Likely flammable based on the presence of the organic groups.

- Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

- Reduction: Reduction reactions can yield amines or alcohols.

- Substitution: Nucleophilic substitution can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions- Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

- Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

- Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkyl halides can be utilized.

Major Products Formed

From these reactions, various products can be formed:

- Oxidation: 4,4,4-trifluoro-2-phenylbutanamide or 4,4,4-trifluoro-2-phenylbutanoic acid.

- Reduction: 4,4,4-trifluoro-2-phenylbutan-1-ol or other reduced derivatives.

- Substitution: Various fluorinated amines or ethers.

While 4,4,4-Trifluoro-2-phenylbutan-1-amine itself is not primarily studied for its biological activity, it has been investigated for its potential roles in enzyme inhibition and receptor binding. The unique trifluoromethyl group may enhance its interaction with biological targets, making it a subject of interest in pharmacological research.

The synthesis of 4,4,4-Trifluoro-2-phenylbutan-1-amine typically involves:

- Friedel-Crafts Alkylation: The reaction of benzene with 4,4,4-trifluorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Reduction: The resulting intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the final product.

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to maximize yield and purity while adhering to green chemistry principles.

Several compounds share structural similarities with 4,4,4-Trifluoro-2-phenylbutan-1-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Contains a furyl group | Partially inhibits oxidation of ferrocyanide. |

| 4-Phenylbutan-2-amine | Lacks trifluoromethyl group | Simpler structure without fluorination effects. |

| 4,4,4-Trifluoro-N-methyl-2-phenylbutan-1-amines | Methyl substitution on nitrogen | Alters biological activity compared to parent compound. |

| 4,4,4-Trifluoro-N-(3-methylphenyl)-butanamide | Contains a methyl-substituted phenyl | Potentially different pharmacological properties. |

The uniqueness of 4,4,4-Trifluoro-2-phenylbutan-1-amines lies in its trifluoromethyl group which significantly influences its chemical reactivity and biological interactions compared to these similar compounds.

Reductive amination represents one of the most versatile and widely employed strategies for the synthesis of 4,4,4-trifluoro-2-phenylbutan-1-amine, utilizing the corresponding nitrile precursor as the starting material [1] [2]. The methodology involves the reduction of 4,4,4-trifluoro-2-phenylbutanenitrile, which can be prepared through copper-catalyzed intermolecular cyanotrifluoromethylation of styrene derivatives [3] [4].

Triethylsilane/Trifluoroacetic Acid System

The triethylsilane/trifluoroacetic acid reducing system has emerged as a robust and scalable protocol for electron-poor heterocyclic amines and fluorinated substrates [1]. This methodology employs triethylsilane as the reducing agent in combination with trifluoroacetic acid in refluxing dichloromethane [1]. The key advantages of this system include its compatibility with fluorinated substrates and the ability to achieve high yields ranging from 90-95% with excellent selectivity [1]. The reaction proceeds through the formation of an iminium intermediate, which is subsequently reduced by the hydride source [1].

Sodium Borohydride/Titanium Tetrachloride Activation

An alternative approach utilizes sodium borohydride as the reducing agent in the presence of titanium tetrachloride as an activator [5]. This system operates at room temperature in diethyl ether, providing a mild alternative to traditional harsh reducing conditions [5]. The titanium tetrachloride serves to activate the nitrile functionality through coordination, facilitating the subsequent hydride delivery [5]. Yields typically range from 50-90% depending on the substrate substitution pattern and reaction conditions [5].

Borane-Dimethylsulfide Complex

Borane-dimethylsulfide complex represents another effective reducing agent for the conversion of fluorinated nitriles to primary amines [6] [7]. This reagent offers superior stability compared to borane-tetrahydrofuran and is available in higher concentrations without requiring sodium borohydride as a stabilizer [6] [7]. The reduction proceeds through a direct hydride transfer mechanism, with the dimethylsulfide ligand dissociating in situ to liberate the active borane species [6]. Typical reaction conditions involve treatment with borane-dimethylsulfide in tetrahydrofuran, followed by hydrolysis with hydrochloric acid to yield the primary amine in 75-85% yield [3].

Ruthenium Bis(pyrazolyl)borate Catalyst System

A novel ruthenium bis(pyrazolyl)borate scaffold enables cooperative reduction reactivity where boron and ruthenium centers work in concert to achieve nitrile reduction [2]. This dual-site catalyst operates through an intramolecular hydride transfer from boron to the coordinated nitrile carbon, followed by boron-nitrogen coordination [2]. The catalytic system utilizes sodium borohydride as the terminal reductant in the presence of sodium tert-butoxide, achieving excellent selectivity for primary amine formation with yields ranging from 80-95% [2].

The following table summarizes the key parameters for various reductive amination approaches:

| Method | Reducing Agent | Co-reagent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Triethylsilane/Trifluoroacetic Acid System | Triethylsilane | Trifluoroacetic Acid | Reflux | 90-95 | High |

| Sodium Borohydride/Titanium Tetrachloride | Sodium Borohydride | Titanium Tetrachloride | Room Temperature | 50-90 | Moderate |

| Borane-Dimethylsulfide | Borane·Dimethylsulfide | Hydrochloric Acid | Room Temperature | 75-85 | High |

| Ruthenium Bis(pyrazolyl)borate | Sodium Borohydride | Sodium tert-Butoxide | Room Temperature | 80-95 | Excellent |

| Palladium/BIPHEP Catalyst | Hydrogen | Palladium(Trifluoroacetate)₂ | 50-80 | 85-94 | Excellent |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation provides an atom-economical and environmentally benign approach for the reduction of 4,4,4-trifluoro-2-phenylbutanenitrile to the corresponding primary amine [8] [9]. Various heterogeneous catalysts have been developed to facilitate this transformation under mild conditions while maintaining high selectivity for primary amine formation.

Iron-Based Heterogeneous Catalysts

Silica-supported iron/iron-oxide nanoparticles represent a breakthrough in heterogeneous nitrile hydrogenation catalysis [8]. These catalysts comprise well-defined core-shell nanoparticles with alpha-iron cores covered by ultrathin amorphous iron(III) oxide layers [8]. The catalyst preparation involves impregnation and pyrolysis of iron(II) acetate on commercial silica, producing fayalite phase at the silicon-iron interface [8]. In the presence of catalytic amounts of aluminum additives, these catalysts promote the hydrogenation of structurally challenging fluorinated nitriles under industrially viable conditions [8]. The system operates at hydrogen pressures of 10-50 bar and temperatures of 80-120°C, achieving conversions of 85-95% with selectivity exceeding 95% [8].

Nickel-Based Catalytic Systems

Raney nickel in combination with potassium borohydride has proven highly effective for nitrile reduction under mild conditions [10]. This system operates in ethanol at room temperature without requiring an inert atmosphere [10]. The methodology demonstrates excellent chemoselectivity, producing primary amines in 90-93% yield with minimal formation of secondary or tertiary amine byproducts [10]. The catalyst preparation involves treatment of nickel-aluminum alloy with sodium hydroxide solution, followed by washing with oxygen-free water and absolute ethanol [10].

Palladium-Catalyzed Enantioselective Hydrogenation

Enantioselective palladium-catalyzed hydrogenation of fluorinated imines provides access to enantioenriched fluorinated amines [11]. The optimal catalyst system employs palladium(trifluoroacetate)₂ in combination with (R)-Cl-MeO-BIPHEP as the chiral ligand [11]. This methodology achieves up to 94% enantiomeric excess while maintaining high chemical yields [11]. The reaction proceeds through coordination of the fluorinated imine to the chiral palladium center, followed by stereoselective hydrogen delivery [11].

Noble Metal Catalysts

Traditional noble metal catalysts including platinum on alumina and ruthenium on carbon have been employed for fluorinated nitrile hydrogenation [9]. Platinum catalysts typically operate at moderate pressures of 10-30 bar and temperatures of 50-100°C, achieving conversions of 75-90% [9]. Ruthenium catalysts demonstrate enhanced activity under more forcing conditions of 20-50 bar and 60-120°C, providing conversions of 85-95% [9].

The following table summarizes catalytic hydrogenation strategies:

| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Iron/Iron-Oxide@Silica | 10-50 | 80-120 | Ethanol | 85-95 | >95 |

| Raney Nickel/Potassium Borohydride | 1 | 25 | Ethanol | 90-93 | >90 |

| Palladium/Carbon | 5-20 | 25-60 | Methanol | 80-95 | >85 |

| Platinum/Alumina | 10-30 | 50-100 | Ethanol | 75-90 | >80 |

| Ruthenium/Carbon | 20-50 | 60-120 | Water/Ethanol | 85-95 | >90 |

Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis represents an emerging and highly selective approach for the preparation of fluorinated amines, offering superior enantioselectivity and milder reaction conditions compared to traditional chemical methods [12] [13] [14]. Recent advances in biocatalysis have enabled the development of enzymatic routes to trifluoromethyl-containing amino compounds.

Flavin-Dependent Enzyme Systems

Engineered flavin-dependent enzymes have been developed to catalyze radical-mediated enantioselective trifluoromethylation reactions [15]. Researchers from Zhejiang University of Technology engineered two novel flavin-dependent enzymes that utilize ground-state electron transfer mechanisms, eliminating the need for light activation [15]. These enzymes employ trifluoromethyl thianthrenium triflate as the radical donor, achieving yields up to 98% with enantiomeric ratios as high as 99:1 [15]. The methodology utilizes ground-state electron transfer mechanisms, allowing trifluoromethyl radical formation without the complications associated with photochemical activation [15].

Alanine Dehydrogenase Systems

Alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum have been successfully employed for the synthesis of fluorinated alanine enantiomers [16] [17]. These enzymes utilize 3-fluoropyruvate as substrate in conjunction with cofactor recycling systems [16]. The enzymatic cascade incorporates formate dehydrogenase from Pseudomonas species for nicotinamide adenine dinucleotide phosphate regeneration [16]. Under optimized conditions, reaction yields exceed 85% with complete enantiomeric excess [16].

Reductive Aminases

Reductive aminases have demonstrated utility in the chemoenzymatic synthesis of chiral fluorinated amines [14]. A continuous-flow chemoenzymatic system was developed for the enantioselective synthesis of chiral alpha-mono- and difluoromethyl amines from beta-keto-acid esters [14]. The process combines organo-enzymatic decarboxylative fluorination with bienzymatic reductive amination in water-oil-solid multiphasic systems [14]. The flow system achieved space-time yields up to 19.7 grams per liter per hour, representing a 35-fold enhancement compared to batch systems using free enzymes [14].

Laccase-Catalyzed Trifluoromethylation

Laccase enzymes have been employed for the biocatalytic trifluoromethylation of phenolic substrates [18]. The methodology relies on the recombination of phenol radical cations generated by laccase with trifluoromethyl radicals produced from Langlois reagent or Baran's zinc sulfinate [18]. The system operates under mild conditions using tert-butyl hydroperoxide as oxidant, providing access to trifluoromethyl-substituted phenols that are not accessible through classical methods [18].

Transaminase Systems

Transaminases offer another enzymatic approach for the synthesis of fluorinated amines through asymmetric transamination reactions [12]. These enzymes utilize pyridoxal phosphate as cofactor and demonstrate excellent enantioselectivity for various fluorinated ketone substrates [12]. The methodology provides enantiomeric excesses ranging from 85-99% with yields of 75-95% [12].

The following table summarizes enzymatic and chemoenzymatic synthesis approaches:

| Enzyme System | Substrate Type | Cofactor | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|---|

| Flavin-dependent Enzymes | Alkenes | Flavin Adenine Dinucleotide/Nicotinamide Adenine Dinucleotide | 25-37 | 95-99 | 85-98 |

| Alanine Dehydrogenase | Fluoropyruvate | Nicotinamide Adenine Dinucleotide | 30-40 | >99 | >85 |

| Reductive Aminases | Aldehydes/Ketones | Nicotinamide Adenine Dinucleotide | 25-35 | 90-95 | 70-90 |

| Laccase/Trifluoromethyl-radical | Phenols | Oxygen | 25-30 | N/A | 50-80 |

| Transaminases | Ketones | Pyridoxal Phosphate | 30-50 | 85-99 | 75-95 |

Fluorination Techniques and Trifluoromethyl Group Introduction

The introduction of trifluoromethyl groups represents a critical step in the synthesis of 4,4,4-trifluoro-2-phenylbutan-1-amine, requiring specialized reagents and methodologies to achieve efficient carbon-fluorine bond formation [19] [20] [21]. Modern trifluoromethylation strategies encompass nucleophilic, electrophilic, and radical-mediated approaches.

Copper-Catalyzed Cyanotrifluoromethylation

Copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes provides a direct route to trifluoromethyl-containing nitriles, which serve as precursors to 4,4,4-trifluoro-2-phenylbutan-1-amine [22] [4] [23]. This methodology employs Togni's trifluoromethylating reagent in combination with copper catalysts and cyanide sources [22] [4]. The reaction proceeds through single electron transfer between the activated Togni reagent and copper(I) catalyst, generating trifluoromethyl radicals that add to styrene derivatives [22]. The resulting benzylic radical is subsequently trapped by a chiral copper(II) cyanide species to deliver the desired alkylnitriles with excellent enantiomeric excess [22].

The enantioselective variant of this transformation utilizes chiral ligands to achieve up to 94% enantiomeric excess [22]. Mechanistic studies reveal that low concentrations of cyanide anion are crucial for obtaining high enantioselectivity [22]. The methodology demonstrates broad substrate scope, accommodating various substituted styrenes and providing access to pharmaceutically relevant trifluoromethyl-containing building blocks [4].

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation employs reagents such as Umemoto's hypervalent iodine compounds and N-trifluoromethyl sulfonimides [24] [25]. These reagents function as sources of electrophilic trifluoromethyl equivalents, reacting with nucleophilic carbon centers [24]. Umemoto's reagents, particularly S-(trifluoromethyl)diphenylsulfonium triflate, have been extensively utilized for the trifluoromethylation of aromatic compounds [24]. The reaction typically proceeds at 0-25°C, achieving yields of 60-85% with moderate functional group tolerance [24].

Nucleophilic Trifluoromethylation Methods

Nucleophilic trifluoromethylation utilizes (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) as the trifluoromethyl anion equivalent [20] [25]. The reagent requires activation with fluoride sources such as tetrabutylammonium fluoride or cesium fluoride [20]. The methodology operates under mild conditions from -78°C to room temperature, providing yields of 75-95% with high functional group tolerance [20]. The trifluoromethyl anion equivalent attacks electrophilic carbon centers, forming new carbon-trifluoromethyl bonds [20].

Radical Trifluoromethylation Approaches

Radical trifluoromethylation strategies employ photochemical activation to generate trifluoromethyl radicals from various precursors [21] [25]. Trifluoroiodomethane serves as an economical alternative to specialized trifluoromethylating reagents [26]. Under visible light irradiation with iridium photocatalysts, trifluoroiodomethane undergoes homolytic cleavage to generate trifluoromethyl radicals [26]. These radicals subsequently add to alkene substrates, providing trifluoromethylated products in 65-85% yield with excellent functional group tolerance [26].

Photoredox Catalysis Systems

Photoredox catalysis has emerged as a powerful tool for trifluoromethylation reactions under mild conditions [25] [21]. Ruthenium and iridium complexes serve as photocatalysts, enabling single electron transfer processes that generate trifluoromethyl radicals from stable precursors [25]. Langlois reagent (sodium trifluoromethanesulfinate) represents a convenient and cost-effective source of trifluoromethyl radicals under photoredox conditions [25]. The methodology operates at room temperature under visible light irradiation, achieving yields of 70-90% with excellent functional group compatibility [25].

The following table summarizes trifluoromethyl group introduction techniques:

| Method | Trifluoromethyl Source | Catalyst | Conditions | Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|---|

| Copper-catalyzed Cyanotrifluoromethylation | Togni Reagent | Copper Iodide/Ligand | 25°C, Dichloromethane | 70-90 | High |

| Electrophilic Trifluoromethylation | Umemoto Reagent | None | 0-25°C | 60-85 | Moderate |

| Nucleophilic Trifluoromethylation | (Trifluoromethyl)trimethylsilane/Potassium Fluoride | Tetrabutylammonium Fluoride | -78 to 25°C | 75-95 | High |

| Radical Trifluoromethylation | Trifluoroiodomethane | Iridium(phenylpyridine)₃ | Room Temperature, Visible Light | 65-85 | Excellent |

| Photoredox Catalysis | Sodium Trifluoromethanesulfinate | Ruthenium(bipyridine)₃Chloride₂ | Room Temperature, Visible Light | 70-90 | Excellent |

Continuous Flow and Green Chemistry Adaptations

Continuous flow chemistry has revolutionized the synthesis of fluorinated compounds by enabling precise control of reaction parameters, improved mass and heat transfer, and enhanced safety profiles [27] [28] [29] [30]. These technologies are particularly valuable for trifluoromethylation reactions, which often involve reactive and potentially hazardous reagents.

Microflow Reactor Technologies

Microflow reactors provide excellent control over reaction conditions and enable the safe handling of reactive trifluoromethylating agents [26] [31]. A photocatalytic trifluoromethylation protocol for styrene derivatives was developed using trifluoroiodomethane as an economical alternative to specialized reagents [26]. The microflow system demonstrated superior performance compared to batch processes, achieving yields of 29-95% with reaction times of 30-90 minutes compared to 24-72 hours in batch [26]. The selectivity towards the E-product was significantly improved in microflow, ranging from 81-96% compared to 52-85% in batch systems [26].

Electrochemical trifluoromethylation in microflow cells represents another significant advancement [31]. The methodology utilizes Langlois reagent without supporting electrolytes, oxidants, or additives under mild conditions [31]. The microflow electrochemical system achieved yields up to 84%, significantly higher than the 22% obtained in batch processes [31]. The absence of electrode fouling and the ability to operate without supporting electrolytes make this approach particularly attractive for industrial applications [31].

Packed Bed Reactor Systems

Packed bed reactors filled with cesium fluoride have been developed for the synthesis of heteroatom-trifluoromethyl motifs [29] [32]. This modular flow platform utilizes readily available organic precursors in combination with cesium fluoride as the primary fluorine source [29]. The system facilitates rapid generation of N-trifluoromethyl, S-trifluoromethyl, and O-trifluoromethyl anions on demand without reliance on perfluoroalkyl precursor reagents [29]. The approach offers environmental advantages by eliminating the need for specialized fluorinated reagents [29].

Telescoped Flow Processes

Telescoped flow processes enable multi-step syntheses without isolation of intermediates, improving overall efficiency and reducing waste generation [30] [33]. A continuous flow approach for alpha-trifluoromethylthiolated esters and amides involves in-flow conversion of carboxylic acids to N-acylpyrazoles, followed by alpha-trifluoromethylthiolation and final reaction with amines or alcohols [30]. This telescoped process achieves good overall yields in short reaction times while eliminating the need for intermediate purification [30].

Green Solvent Systems

The development of green solvent systems for fluorination reactions addresses environmental concerns associated with traditional polar aprotic solvents [34]. Research has focused on replacing toxic solvents such as N-methyl-2-pyrrolidone, dimethylformamide, and dimethyl sulfoxide with bio-based alternatives [34]. Dihydrolevoglucosenone (Cyrene), cyclopentanone, and gamma-valerolactone have been investigated as renewable solvent options [34]. While immediate success has been limited for fluorination reactions, these solvents show promise for related chemical transformations [34].

Photochemical Flow Reactors

Photochemical flow reactors enable efficient light penetration and uniform irradiation for photoredox-catalyzed trifluoromethylation reactions [33] [21]. These systems overcome the limitations of batch photochemistry, including poor light penetration and non-uniform irradiation [33]. A protecting-group-free semi-continuous process for fluorinated alpha-amino acids utilizes photooxidative cyanation followed by acid-mediated nitrile hydrolysis [33]. The flow synthesis eliminates the need for intermediate purification and enables large-scale production of target molecules [33].

Environmental Impact Assessment

Green chemistry adaptations focus on reducing environmental impact through improved atom economy, reduced waste generation, and elimination of hazardous reagents [35] [36] [37]. Novel protocols for sulfonyl fluoride synthesis using potassium fluoride and sodium hypochlorite demonstrate the potential for environmentally friendly fluorination chemistry [36]. These protocols produce only sodium chloride and potassium chloride as byproducts, representing a significant improvement over traditional methods [36].

The following table summarizes continuous flow and green chemistry adaptations:

| Technology | Green Aspect | Throughput | Residence Time | Energy Efficiency | Scalability |

|---|---|---|---|---|---|

| Microflow Reactor | Reduced Solvent Use | 0.1-1 g/h | 5-60 min | High | Good |

| Packed Bed Reactor | Cesium Fluoride as Fluorine Source | 1-10 g/h | 10-120 min | Very High | Excellent |

| Electrochemical Flow Cell | No Supporting Electrolyte | 0.5-2 g/h | 2-30 min | Moderate | Good |

| Photochemical Flow Reactor | Visible Light Activation | 0.2-1 g/h | 1-15 min | Excellent | Good |

| Telescoped Flow Process | No Isolation of Intermediates | 2-20 g/h | 30-180 min | High | Excellent |

Molecular Weight and Isotopic Composition

4,4,4-Trifluoro-2-phenylbutan-1-amine possesses a well-defined molecular structure characterized by its specific isotopic composition and molecular weight parameters. The compound exhibits a molecular formula of C₁₀H₁₂F₃N, corresponding to a molecular weight of 203.20 grams per mole [1] [2]. The exact mass, calculated through high-resolution mass spectrometry considerations, is 203.09163 Da, which also represents the monoisotopic mass of the compound [3] [4].

The structural identity is confirmed through standardized chemical identifiers. The compound bears the Chemical Abstracts Service registry number 1501560-62-8 [2] [5], providing unambiguous identification in chemical databases. The SMILES notation NCC(c1ccccc1)CC(F)(F)F clearly delineates the connectivity pattern, illustrating the primary amine functionality attached to a butyl chain that contains both a phenyl substituent at the 2-position and a trifluoromethyl group at the 4-position [2] [5]. The International Chemical Identifier (InChI) InChI=1S/C10H12F3N/c11-10(12,13)6-9(5-14)8-4-2-1-3-7-8/h1-4,9H,5-6,14H2 provides complete stereochemical and connectivity information, while the corresponding InChI Key GXIUKWHVQGSRTB-UHFFFAOYSA-N serves as a condensed molecular hash for database searches [1] [2].

Table 3.1: Molecular Weight and Isotopic Composition Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃N |

| Molecular Weight (g/mol) | 203.20 |

| Exact Mass (Da) | 203.09163 |

| Monoisotopic Mass (Da) | 203.09163 |

| Chemical Name | 4,4,4-Trifluoro-2-phenylbutan-1-amine |

| CAS Number | 1501560-62-8 |

| SMILES | NCC(c1ccccc1)CC(F)(F)F |

| InChI | InChI=1S/C10H12F3N/c11-10(12,13)6-9(5-14)8-4-2-1-3-7-8/h1-4,9H,5-6,14H2 |

| InChI Key | GXIUKWHVQGSRTB-UHFFFAOYSA-N |

Solubility and Thermodynamic Behavior

The solubility characteristics of 4,4,4-trifluoro-2-phenylbutan-1-amine are significantly influenced by the presence of both the trifluoromethyl substituent and the primary amine functionality. The trifluoromethyl group imparts considerable lipophilicity to the molecule, as evidenced by the calculated XLogP3-AA value of 2.6 [6], indicating moderate to high lipophilicity. This lipophilic character suggests limited aqueous solubility while enhancing solubility in organic solvents [7] [8].

The compound demonstrates solubility in polar organic solvents such as chloroform and methanol [7], consistent with the presence of the primary amine group that can participate in hydrogen bonding interactions. The hydrogen bond donor count of 1 and hydrogen bond acceptor count of 4 [6] facilitate intermolecular interactions with protic solvents. The topological polar surface area of 26.02 Ų [6] indicates a relatively small polar region within the overall molecular structure, supporting the predominantly lipophilic nature of the compound.

Thermodynamic stability considerations reveal that trifluoromethyl-containing amines generally exhibit enhanced metabolic stability compared to their non-fluorinated analogs [9] [10]. The strong electron-withdrawing effect of the trifluoromethyl group (σI = 0.51) [11] [12] significantly impacts the electronic distribution throughout the molecule, potentially affecting both thermodynamic stability and kinetic behavior under various reaction conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance characteristics of 4,4,4-trifluoro-2-phenylbutan-1-amine are dominated by the presence of the trifluoromethyl group, which exhibits distinctive ¹⁹F NMR signals. Trifluoromethyl groups typically appear in the ¹⁹F NMR spectrum around -63 to -65 ppm [13] [14], providing unambiguous identification of this functional group. The three fluorine atoms are magnetically equivalent, resulting in a sharp singlet in the ¹⁹F NMR spectrum.

In ¹H NMR spectroscopy, the primary amine protons appear as a broad signal due to rapid exchange with trace moisture or protic solvents. The phenyl protons exhibit characteristic aromatic chemical shifts between 7.0-7.5 ppm, while the aliphatic CH₂ and CH protons appear in the upfield region. The presence of the trifluoromethyl group influences the chemical shifts of adjacent carbons through inductive effects [15] [14].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the functional groups present in the molecule. Primary amines typically exhibit two distinct N-H stretching vibrations around 3350-3180 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [16]. The N-H bending vibration of primary amines appears in the region 1650-1580 cm⁻¹ [16].

The trifluoromethyl group contributes strong C-F stretching vibrations typically observed around 1100-1300 cm⁻¹, while the aromatic C-H stretching appears around 3000-3100 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region [17] [18].

Mass Spectrometry

Mass spectrometric analysis provides detailed fragmentation patterns and accurate mass measurements for structural confirmation. The molecular ion peak appears at m/z 203.09163 for the M+ species [3] [4]. Common adduct ions observed in electrospray ionization include [M+H]⁺ at m/z 204.09946, [M+Na]⁺ at m/z 226.08140, and [M+NH₄]⁺ at m/z 221.12600 [3] [4].

Table 3.3: Predicted Collision Cross Section Data for Mass Spectrometry

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 204.09946 | 141.7 |

| [M+Na]⁺ | 226.08140 | 148.2 |

| [M-H]⁻ | 202.08490 | 140.6 |

| [M+NH₄]⁺ | 221.12600 | 160.1 |

| [M+K]⁺ | 242.05534 | 145.2 |

| [M+H-H₂O]⁺ | 186.08944 | 133.3 |

| [M+HCOO]⁻ | 248.09038 | 160.5 |

| [M+CH₃COO]⁻ | 262.10603 | 187.3 |

Electronic Effects and Hammett Parameters

The electronic properties of 4,4,4-trifluoro-2-phenylbutan-1-amine are profoundly influenced by the trifluoromethyl substituent, which ranks among the most powerful electron-withdrawing groups in organic chemistry [19]. The trifluoromethyl group exhibits a strong negative inductive effect (σI = 0.51) [11] [12], dramatically altering the electronic distribution throughout the molecular framework.

The electron-withdrawing capability of the trifluoromethyl group significantly impacts the basicity of the adjacent amine functionality. The inductive withdrawal of electron density from the nitrogen atom reduces its nucleophilicity and basicity compared to non-fluorinated analogs [20] [21]. This electronic modulation is quantified through Hammett parameters, where trifluoromethyl groups demonstrate substantial σ-values reflecting their strong electron-withdrawing character [22] [19].

The presence of three fluorine atoms creates a highly electronegative environment that stabilizes molecular orbitals through inductive effects [11] [12]. Computational studies indicate that fluorination typically lowers both HOMO and LUMO energies by approximately 0.70 eV compared to non-fluorinated analogs [11], enhancing molecular stability toward oxidative degradation while potentially altering reactivity patterns.

Table 3.4: Electronic Properties and Calculated Parameters

| Property | Value |

|---|---|

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area (Ų) | 26.02 |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 203 |

The electronic effects extend beyond simple inductive withdrawal, as fluorine also exhibits a positive mesomeric effect (σR = -0.34) [11] [12]. This dual electronic influence creates complex charge distribution patterns that affect both intramolecular stability and intermolecular interactions. The strong electronegativity of fluorine (3.98 on the Pauling scale) compared to hydrogen (2.10) fundamentally alters the electrostatic potential distribution throughout the molecule [11] [12].

Stability Under Acidic and Basic Conditions

The stability profile of 4,4,4-trifluoro-2-phenylbutan-1-amine under varying pH conditions is critically influenced by the presence of the trifluoromethyl group and its impact on the amine functionality. Research on structurally related N-trifluoromethyl amines reveals significant pH-dependent stability characteristics that provide insight into the behavior of this compound [10] [21] [23].

Under acidic conditions, the compound demonstrates enhanced stability compared to basic environments. The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the amine nitrogen, making protonation less favorable and potentially increasing stability in acidic media [20] [21]. Studies on related N-trifluoromethyl compounds show greater than 90% recovery under acidic conditions (HCl 1 M and pH 4) and in neutral pH buffer systems [10].

In contrast, basic conditions pose significant stability challenges for trifluoromethyl-containing amines. Research demonstrates that N-trifluoromethyl amines are prone to hydrolysis under basic conditions [21] [23] [24], with rapid degradation observed at pH 10 and in 1 M sodium hydroxide solutions [10]. The mechanism likely involves nucleophilic attack by hydroxide ions, leading to elimination of hydrogen fluoride and subsequent decomposition [21] [24].

The stability profile is further complicated by the potential for β-elimination reactions, where the trifluoromethyl group can act as a leaving group under certain conditions [25] [21]. This instability is particularly pronounced when the trifluoromethyl group is directly attached to nitrogen, as in N-CF₃ derivatives, compared to the current compound where the CF₃ group is separated by two carbon atoms from the amine functionality [21] [23].

Comparative studies indicate that trifluoromethyl-containing compounds generally exhibit enhanced thermal stability and resistance to oxidative degradation due to the strong C-F bonds and the electron-withdrawing nature of the substituent [10] [19]. However, this stability advantage is counterbalanced by increased susceptibility to nucleophilic attack under basic conditions, particularly when the electron-deficient centers are accessible to nucleophiles [21] [23] [24].